2,3-dinor Tromboxano B1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

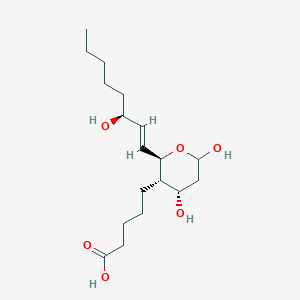

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. In rats and rabbits, 2,3-dinor TXB1 has been identified as another urinary metabolite of TXB2. However in human urine, only trace amounts of 2,3-dinor TXB1 have been identified. In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 (19.2 ± 4.9 ng/24 hr and 1.6 ± 0.3 ng/24 hr, respectively). Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats.

Aplicaciones Científicas De Investigación

Biomarcador para la biosíntesis de tromboxano

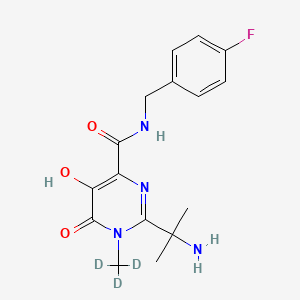

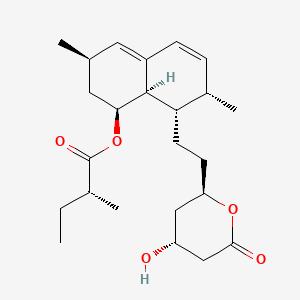

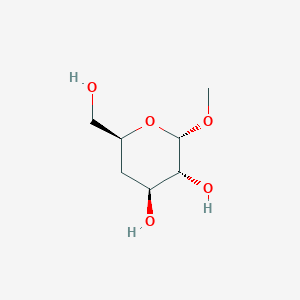

2,3-dinor TXB1 sirve como un biomarcador confiable para evaluar la biosíntesis de tromboxano in vivo. Es particularmente útil en modelos de rata donde su tasa de excreción urinaria es significativamente mayor que la de su contraparte, 2,3-dinor TXB2, convirtiéndolo en un excelente indicador de la producción de tromboxano {svg_1} {svg_2}.

Investigación de enfermedades cardiovasculares

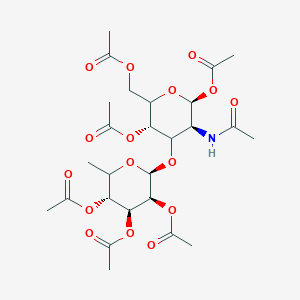

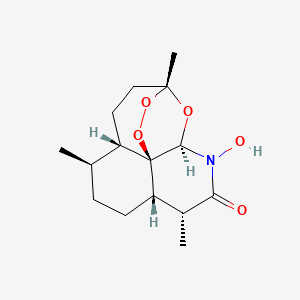

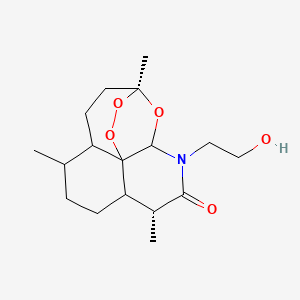

En el contexto de las enfermedades cardiovasculares, 2,3-dinor TXB1 juega un papel crucial en la comprensión de la patofisiología de afecciones como la aterotrombosis y el accidente cerebrovascular isquémico. Ayuda en la evaluación de la activación plaquetaria y la efectividad de las terapias antiplaquetarias como la aspirina {svg_3} {svg_4}.

Inflamación y respuesta inmune

El metabolito está involucrado en el estudio de la inflamación y las respuestas inmunes. Ayuda a dilucidar los mecanismos de las enfermedades inflamatorias y la resolución de la inflamación, sirviendo como mediador en la compleja interacción de señales proinflamatorias y antiinflamatorias {svg_5}.

Investigación del cáncer

2,3-dinor TXB1 también es relevante en la investigación del cáncer, donde los niveles de tromboxano están implicados en la progresión tumoral y la metástasis. Su medición puede proporcionar información sobre el papel del tromboxano en la biología del cáncer {svg_6}.

Estudios farmacológicos

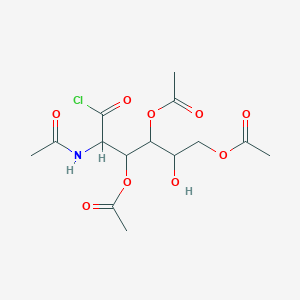

En farmacología, 2,3-dinor TXB1 se utiliza para evaluar el impacto de los inhibidores de la COX-1 y otros fármacos que afectan la vía del ácido araquidónico. Ayuda a comprender la acción de los fármacos y el desarrollo de nuevos agentes terapéuticos {svg_7}.

Marcadores de diagnóstico en medicina de laboratorio

Como marcador de diagnóstico, 2,3-dinor TXB1 ayuda en los diagnósticos de laboratorio al proporcionar un método no invasivo para monitorear los niveles de tromboxano, que pueden ser indicativos de varios estados patológicos {svg_8}.

Mecanismo De Acción

Target of Action

The primary target of 2,3-dinor Thromboxane B1 is Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

2,3-dinor Thromboxane B1 is a metabolite of Thromboxane B2 (TXB2), which is released in substantial quantities from aggregating platelets . TXB2 is then metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of TXA2 and TXB2 to 2,3-dinor-TXB2 and 11-dehydro-TXB2 occurs at similar fractional conversion rates . This suggests that TXA2 is hydrolyzed non-enzymatically to TXB2 prior to enzymatic degradation via the beta-oxidation and 11-OH-dehydrogenase pathways .

Biochemical Pathways

The biochemical pathway involved in the action of 2,3-dinor Thromboxane B1 is the cyclooxygenase (COX)-1 pathway . This pathway is responsible for the synthesis of TXA2, which is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via COX-1 and released by activated platelets .

Pharmacokinetics

In terms of pharmacokinetics, 2,3-dinor Thromboxane B1 is excreted in urine . In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 . Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats .

Result of Action

The result of the action of 2,3-dinor Thromboxane B1 is the inhibition of platelet aggregation . This is achieved through the suppression of TXA2 biosynthesis, which is a major factor in platelet aggregation .

Action Environment

The action of 2,3-dinor Thromboxane B1 is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism . For example, aspirin treatment can suppress baseline urinary 2,3-dinor-TXB2 excretion by 80

Análisis Bioquímico

Biochemical Properties

2,3-dinor Thromboxane B1 is identified as a urinary metabolite of TXB2 in rabbits and rats It interacts with various enzymes and proteins during its metabolism

Cellular Effects

The cellular effects of 2,3-dinor Thromboxane B1 are not well studied. Its parent compound, TXB2, is known to be involved in platelet aggregation . It can be inferred that 2,3-dinor Thromboxane B1 might have some influence on cellular processes related to this function.

Temporal Effects in Laboratory Settings

In laboratory settings, 2,3-dinor Thromboxane B1 has been identified as a urinary metabolite of TXB2 in rabbits and rats . Only trace amounts of 2,3-dinor Thromboxane B1 have been identified in human urine . In rats, 2,3-dinor Thromboxane B1 is excreted at a much higher rate than 2,3-dinor TXB2 .

Metabolic Pathways

2,3-dinor Thromboxane B1 is involved in the metabolic pathway of TXB2. It is a urinary metabolite of TXB2 in rabbits and rats

Propiedades

IUPAC Name |

5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWCOUWMTAQMQT-QCBHMXSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 2,3-dinor Thromboxane B1 in scientific research?

A1: 2,3-dinor Thromboxane B1 is a key metabolite of Thromboxane B2, a biologically active lipid involved in various physiological processes, particularly platelet aggregation and vasoconstriction. Studying 2,3-dinor Thromboxane B1 provides insights into the metabolism and breakdown pathways of Thromboxane B2 in vivo. [] This information can be valuable in understanding the role of Thromboxane B2 in both normal physiological conditions and disease states.

Q2: How is 2,3-dinor Thromboxane B1 typically identified and quantified in biological samples?

A2: The scientific literature highlights the use of mass spectrometry techniques, particularly LC-MS (Liquid Chromatography-Mass Spectrometry), for the identification and quantification of 2,3-dinor Thromboxane B1. [] This technique allows for the separation and detection of compounds based on their mass-to-charge ratio (m/z). Researchers use specific m/z values and chromatographic retention times to identify and quantify 2,3-dinor Thromboxane B1 accurately within complex biological matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)

![(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)

![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)

![[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B1141114.png)